![molecular formula C22H16F4N4O2S B1662965 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide CAS No. 915087-27-3](/img/structure/B1662965.png)
4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
Overview
Description
4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide is a compound that has attracted a lot of attention in recent years due to its potential applications in scientific research. This compound is a spirocyclic lactam derivative that has been shown to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
RD162, also known as 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide, is a compound with potential applications in scientific research, particularly in the field of medicine. Below is a comprehensive analysis focusing on its unique applications:
Prostate Cancer Treatment
RD162 has been identified as a potent antiandrogen, showing promise in the treatment of prostate cancer. It works by binding to the androgen receptor with greater relative affinity than traditional treatments, potentially inhibiting the proliferation of cancer cells .
Second-Generation Antiandrogen Development
As a second-generation antiandrogen, RD162 has been optimized from earlier compounds for its ability to retain activity even when androgen receptor expression is increased . This makes it a valuable compound for further drug development.
Androgen Receptor Affinity Enhancement
RD162 has been shown to have an enhanced affinity for the androgen receptor, 5–8 fold higher compared to bicalutamide, without any agonistic effects . This characteristic is crucial for developing more effective antiandrogen therapies.
Lead Compound for Clinical Development
RD162 was selected as one of the lead compounds from over 200 synthesized compounds assayed for antiandrogenic activity, leading to the development of enzalutamide , which is now used clinically.
Biomarker Response Monitoring
In clinical trials, RD162 has demonstrated the ability to induce sustained declines in serum levels of prostate-specific antigen (PSA), which is a biomarker of prostate cancer . This application is important for monitoring treatment response.
Tumor Regression Induction
In mouse models of castration-resistant human prostate cancer, RD162 has been able to induce tumor regression when administered orally . This suggests its potential use in preclinical studies and possibly in clinical settings.
properties
IUPAC Name |
4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQFGMYHKSKKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337376 | |
Record name | RD-162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |
CAS RN |
915087-27-3 | |
Record name | RD-162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RD162 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZE6THH5VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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